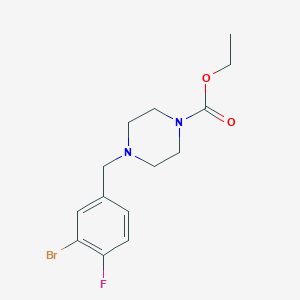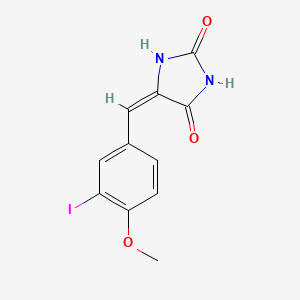
3-methyl-N-(2,4,5-trichlorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(2,4,5-trichlorophenyl)benzamide, also known as AG490, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. AG490 is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.
作用机制
3-methyl-N-(2,4,5-trichlorophenyl)benzamide inhibits the JAK/STAT signaling pathway by binding to the JAK kinase domain and preventing the phosphorylation of downstream STAT proteins. This leads to the inhibition of gene transcription and the suppression of cellular proliferation and survival. 3-methyl-N-(2,4,5-trichlorophenyl)benzamide has been shown to selectively target JAK2 and JAK3, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
3-methyl-N-(2,4,5-trichlorophenyl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It inhibits the growth and survival of cancer cells by inducing apoptosis and suppressing angiogenesis. 3-methyl-N-(2,4,5-trichlorophenyl)benzamide also inhibits the activation of immune cells and reduces inflammation in animal models. In addition, 3-methyl-N-(2,4,5-trichlorophenyl)benzamide has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
3-methyl-N-(2,4,5-trichlorophenyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for JAK2 and JAK3. It can be easily synthesized and purified, and its effects can be evaluated using various assays, including cell proliferation, apoptosis, and gene expression. However, 3-methyl-N-(2,4,5-trichlorophenyl)benzamide has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions. Careful consideration should be given to the appropriate concentration and exposure time for 3-methyl-N-(2,4,5-trichlorophenyl)benzamide in experiments.
未来方向
For research include the development of more potent and selective JAK inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies with other targeted agents. In addition, the role of the JAK/STAT pathway in various diseases and its potential as a therapeutic target should be further explored.
合成方法
3-methyl-N-(2,4,5-trichlorophenyl)benzamide can be synthesized through a series of chemical reactions, starting with the condensation of 3-methylbenzoic acid and 2,4,5-trichloroaniline to form 3-methyl-N-(2,4,5-trichlorophenyl)benzamide. The synthesis process involves multiple steps, including acid-catalyzed esterification, nucleophilic substitution, and oxidation. The purity of 3-methyl-N-(2,4,5-trichlorophenyl)benzamide can be improved through recrystallization and column chromatography.
科学研究应用
3-methyl-N-(2,4,5-trichlorophenyl)benzamide has been widely used in scientific research to investigate the JAK/STAT signaling pathway and its role in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. 3-methyl-N-(2,4,5-trichlorophenyl)benzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. It has also been demonstrated to suppress the activation of immune cells and reduce inflammation in animal models. 3-methyl-N-(2,4,5-trichlorophenyl)benzamide has been used in preclinical studies to evaluate its potential as a therapeutic agent for various diseases.
属性
IUPAC Name |
3-methyl-N-(2,4,5-trichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c1-8-3-2-4-9(5-8)14(19)18-13-7-11(16)10(15)6-12(13)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCFSKBGJIZQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5848065.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5848071.png)


![isobutyl 4-{[3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5848083.png)




![N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5848103.png)
![N'-[(cyclohexylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5848112.png)